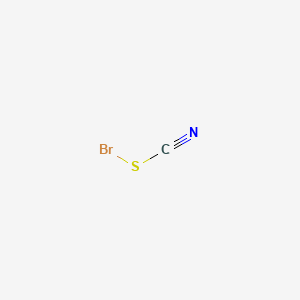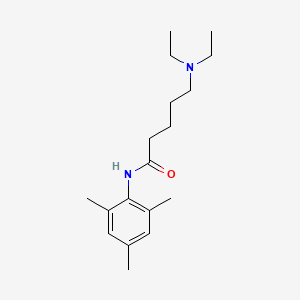
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide typically involves the reaction of 2,4,6-trimethylaniline with a suitable acylating agent, followed by the introduction of the diethylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as inflammation or neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Diethylamino compounds: Molecules containing the diethylamino group but with different core structures.
Uniqueness
5-(Diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
31640-19-4 |
|---|---|
分子式 |
C18H30N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
5-(diethylamino)-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C18H30N2O/c1-6-20(7-2)11-9-8-10-17(21)19-18-15(4)12-14(3)13-16(18)5/h12-13H,6-11H2,1-5H3,(H,19,21) |
InChIキー |
CNHGMVFWQJEZRO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCC(=O)NC1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
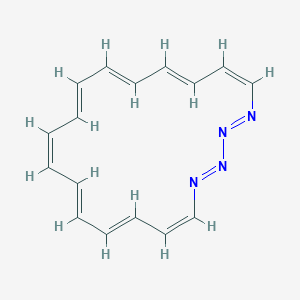
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
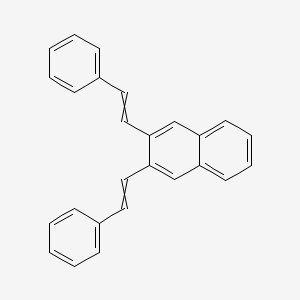


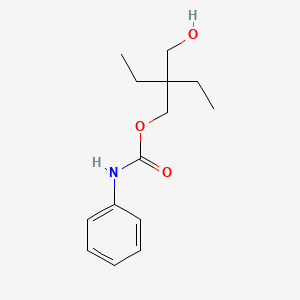
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
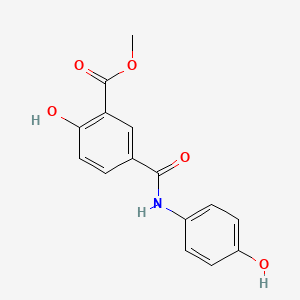
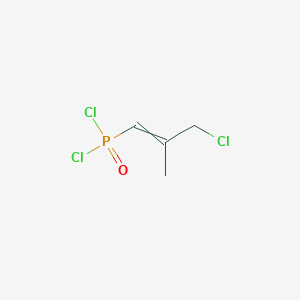
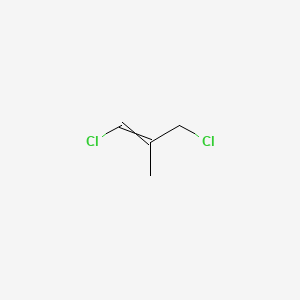
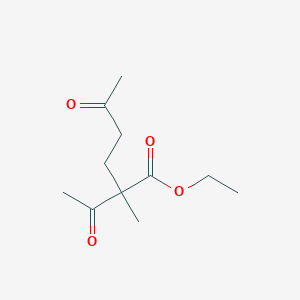
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
